

What is the CAS Number for (+)-Longifolene?

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Compound of Interest		
Compound Name:	Longifolin	
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A Technical Guide to (+)-Longifolene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (+)-Longifolene, a naturally occurring tricyclic sesquiterpene. The CAS Number for (+)-Longifolene is 475-20-7.[1][2][3][4][5] This document consolidates key physicochemical data, spectroscopic information, synthesis strategies, and biological activities, presenting them in a clear and accessible format for scientific and research applications.

Physicochemical Properties

(+)-Longifolene is a chiral molecule, with its enantiomer commonly found in pine resins and other higher plants, exhibiting a positive optical rotation.[1] It is described as a colorless to slightly yellow, oily liquid hydrocarbon.[6][7]



Property	Value	Reference
CAS Number	475-20-7	[1][2][3][4][5]
Molecular Formula	C15H24	[1][2][3][4]
Molecular Weight	204.35 g/mol	[1][2][3][4]
Density	0.928 g/cm3 at 25 °C	[1][8]
Boiling Point	254 °C at 706 mmHg	[1][8]
Appearance	Colorless to yellow oily liquid	[6][7]
Optical Rotation	+42.73°	[1]
Refractive Index	n20/D 1.504	[8]
Solubility	Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Sparingly)	[8]

Spectroscopic Data

The characterization of (+)-Longifolene is typically performed using a combination of chromatographic and spectroscopic techniques.



Technique	Description	
¹H NMR	Proton Nuclear Magnetic Resonance spectroscopy is used to determine the proton environment in the molecule.	
¹³ C NMR	Carbon-13 Nuclear Magnetic Resonance spectroscopy provides information about the carbon skeleton.	
Mass Spectrometry (MS)	Used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.	
Infrared (IR) Spectroscopy	Identifies the functional groups present in the molecule.	
High-Performance Liquid Chromatography (HPLC)	Used for the separation, identification, and quantification of the compound.	

Synthesis and Biosynthesis

The complex, bridged structure of (+)-Longifolene has made it a fascinating target for total synthesis by organic chemists for many years.[9] Several synthetic strategies have been developed, with Corey's total synthesis being a notable example.[9]

The biosynthesis of longifolene starts from farnesyl diphosphate (FPP) and proceeds through a cationic polycyclization cascade.[1]

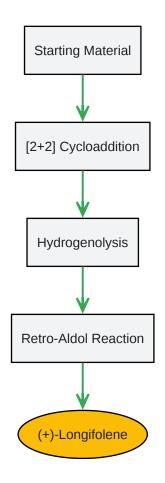


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Caption: Biosynthetic pathway of (+)-Longifolene from Farnesyl Diphosphate.

A simplified workflow for a key step in a synthetic route is presented below.





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Caption: A generalized workflow for a synthetic strategy towards (+)-Longifolene.

Biological Activities and Experimental Data

(+)-Longifolene and its derivatives have been investigated for a range of biological activities, including cytotoxic, anti-inflammatory, and antifungal properties.

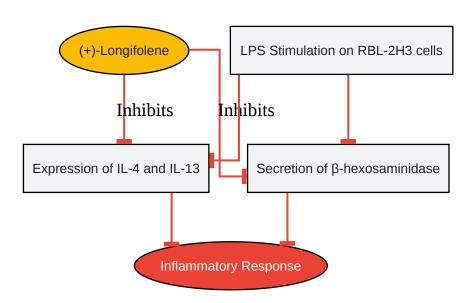
Recent studies have explored the cytotoxic potential of (+)-Longifolene against various cancer cell lines.[10][11][12] The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.[11][12]



Cell Line	Туре	IC₅₀ (μg/mL)	Reference
DU-145	Prostate Cancer	78.64	[10][11][12]
SCC-29B	Oral Cancer	88.92	[10][11][12]
Vero	Normal Kidney Cells	246.3	[10][11][12]

These results indicate that (+)-Longifolene exhibits cytotoxic activity against cancer cell lines with a wider safety margin in healthy cells.[10][12]

(+)-Longifolene has demonstrated anti-inflammatory effects by modulating the expression of inflammatory cytokines.[13][14]



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Caption: Inhibition of inflammatory mediators by (+)-Longifolene.

Novel diacylhydrazine compounds derived from longifolene have been synthesized and evaluated for their antifungal activity against a panel of plant pathogenic fungi.[15]



Fungal Species	Inhibitory Rate (%) of Compound 5a
P. piricola	97.5
C. orbiculare	80.5
A. solani	72.1
G. zeae	67.1

These findings suggest that longifolene can serve as a scaffold for the development of new antifungal agents.[15]

Experimental Protocols

A study reported the isolation of longifolene from the ethanolic extract of the roots of Chrysopogon zizanioides.[11][12] The general procedure is as follows:

- Preparation of an ethanolic extract of the plant material.
- The crude extract is subjected to column chromatography.
- Elution is carried out using solvents of varying polarities.
- Fractions are collected and purified, for instance, by preparative thin-layer chromatography, to yield the pure compound.[16]

The cytotoxic effect of (+)-Longifolene can be determined by the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[11][12]

- Cancer cells (e.g., DU-145, SCC-29B) and normal cells (e.g., Vero) are seeded in 96-well plates.
- After cell attachment, they are treated with various concentrations of (+)-Longifolene.
- The plates are incubated for a specified period.
- MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals.



- The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
- The absorbance is measured using a microplate reader to determine cell viability.
- The IC₅₀ value is calculated from the dose-response curve.

The total synthesis of longifolene as reported by E.J. Corey is a landmark in organic synthesis. [17] A detailed step-by-step protocol is extensive; however, the key steps involve:

- Construction of a key bicyclic intermediate.
- Intramolecular Michael addition to form the tricyclic core.
- Functional group manipulations to introduce the requisite methyl and exocyclic methylene groups.[9]

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